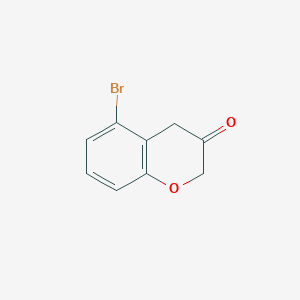

5-Bromochroman-3-one

Description

Significance of the Chromanone Ring System in Synthetic and Methodological Research

The chromanone ring system is a privileged scaffold in synthetic and medicinal chemistry. youtube.com Its importance stems from its role as a versatile intermediate in the synthesis of a wide array of more complex natural products, including flavanones, isoflavanones, and homoisoflavanones. nih.gov The structural rigidity and the presence of multiple functional groups—a ketone, an ether linkage, and an aromatic ring—provide numerous sites for chemical modification. This allows for extensive structural diversification, making it a valuable template for developing new synthetic methodologies and constructing libraries of compounds for various research applications. rsc.org Numerous studies have focused on developing efficient synthetic routes to chromanone derivatives, highlighting its central role in modern organic chemistry. nih.gov

Overview of Brominated Chromanones in Chemical Transformations

Halogenation of the chromanone scaffold, particularly bromination, introduces a highly useful functional group for subsequent chemical transformations. The bromine atom can be introduced at various positions on the chromanone ring system, either on the aromatic portion or on the dihydropyran ring. For instance, the bromination of chroman-4-one with reagents like copper(II) bromide preferentially yields 3-bromochroman-4-one. nih.govnih.gov

The presence of a bromine atom, especially on the aromatic ring, provides a crucial "handle" for chemists. This aryl bromide functionality is a cornerstone of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds. umz.ac.ir This capability allows for the elaboration of the chromanone core, attaching various substituents and building molecular complexity. Therefore, brominated chromanones are not just derivatives but key intermediates for accessing a broader chemical space.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEZEDNXYWWKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597663 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-53-1 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemistry of 5 Bromochroman 3 One

Synthesis and Formation

The synthesis of this compound has been documented through a multi-step process starting from a more complex precursor. A known laboratory method involves the hydrolysis and subsequent decarboxylation of 2-ethoxycarbonyl-5-bromo-3-chromanone.

The reaction proceeds by heating a suspension of the starting material in a mixture of methanol (B129727) and 10% hydrochloric acid. To facilitate the dissolution and reaction, trifluoroacetic acid is added, and the mixture is heated at reflux for an extended period. Following the reaction, an aqueous workup and extraction with diethyl ether, the crude product is isolated. Final purification by flash chromatography yields this compound.

| Reaction Summary: Synthesis of this compound | |

| Starting Material | 2-ethoxycarbonyl-5-bromo-3-chromanone |

| Reagents | Methanol, 10% Hydrochloric Acid, Trifluoroacetic Acid |

| Conditions | Reflux, 18 hours |

| Purification | Flash chromatography (1:1 hexane:ether) |

| Product | This compound |

| Yield | 53% |

Chemical Properties and Reactivity

While specific, dedicated studies on the reactivity of this compound are limited in the available literature, its chemical behavior can be predicted based on its functional groups: an aryl bromide, a ketone, and an alpha-to-ether methylene (B1212753) group.

Reactions at the Carbonyl Group: The ketone at the C-3 position is a site for various carbonyl reactions. It can undergo reduction to the corresponding alcohol, 5-bromo-chroman-3-ol, using standard reducing agents like sodium borohydride (B1222165). It can also be a site for nucleophilic addition reactions.

Reactivity of the Aryl Bromide: The bromine atom at the C-5 position on the aromatic ring is a key site for synthetic modification. This aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions. umz.ac.ir For example, a Suzuki coupling with a boronic acid could be employed to introduce a new aryl or alkyl substituent at the 5-position, a common strategy for modifying brominated heterocycles. researchgate.net

Enolate Chemistry: The presence of protons on the carbon atoms adjacent to the C-3 ketone (C-2 and C-4) allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at these positions.

Cyclization Reactions with Brominated Precursors

Spectroscopic and Physical Data

Detailed, formally published spectroscopic analyses for this compound are not widely available. However, its basic properties can be tabulated, and expected spectroscopic features can be inferred from its structure and data from closely related compounds, such as 3-bromochroman-4-one. nih.gov

Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| CAS Number | 132873-53-1 |

| Appearance | Light yellow glass |

Expected Spectroscopic Characteristics

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns influenced by the bromine substituent. The protons on the dihydropyran ring (at C-2 and C-4) would likely appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum should display nine unique signals. A signal for the carbonyl carbon (C-3) would be expected in the downfield region, typically around 185-200 ppm. Signals for the aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons (C-2 and C-4) would be found further upfield. For the related 3-bromochroman-4-one, the carbonyl carbon (C-4) appears at 185.21 ppm, while C-2 and C-3 are at 71.26 and 45.43 ppm, respectively. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the ketone, typically found in the region of 1680-1720 cm⁻¹. Absorptions corresponding to C-O ether stretching and C-H bonds in both the aromatic and aliphatic parts of the molecule would also be present.

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom.

Chemical Reactivity and Transformation Pathways of 5 Bromochroman 3 One

Reactivity at the Ketone Moiety

The ketone group at the 3-position of 5-bromochroman-3-one is a key reactive center, susceptible to various transformations characteristic of carbonyl compounds.

Nucleophilic Addition Reactions

The carbonyl carbon in ketones is electrophilic due to the electronegativity difference between carbon and oxygen, making it prone to attack by nucleophiles. Nucleophilic addition reactions to carbonyls typically involve the nucleophile attacking the electrophilic carbon, leading to a change in hybridization from sp² to sp³ and a tetrahedral intermediate. This process can be promoted by either basic or acidic conditions. Under basic conditions, the nucleophile directly attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is protonated first, enhancing the electrophilicity of the carbon before nucleophilic attack. libretexts.orgsavemyexams.com

Chroman-3-one (B94795), the parent scaffold, is known to undergo nucleophilic addition reactions at its C-3 ketone. goettingen-research-online.de For instance, intramolecular aldehyde-ketone nucleophilic additions have been successfully employed in the synthesis of chroman-3-ol (B1617384) derivatives, demonstrating the inherent reactivity of the chromanone ketone towards various nucleophiles. biosynth.com Therefore, this compound is expected to participate in similar nucleophilic additions with reagents such as Grignard reagents (forming tertiary alcohols), hydrides (leading to secondary alcohols), and cyanide ions (yielding cyanohydrins).

Enolization and Enolate Chemistry: Alkylation and Condensation Reactions

The presence of α-hydrogens adjacent to the ketone carbonyl at the 4-position of this compound allows for enolization, a process where the ketone tautomerizes to its enol form or, more commonly, forms a resonance-stabilized enolate ion under basic conditions. masterorganicchemistry.comorganicchemistrytutor.comacs.org Enolates are powerful carbon nucleophiles that can react with various electrophiles. masterorganicchemistry.comorganicchemistrytutor.com

Alkylation Reactions: Enolates can undergo alkylation reactions, typically via an SN2 mechanism, by reacting with alkyl halides. This process forms a new carbon-carbon bond at the α-position. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation and control regioselectivity, especially for unsymmetrical ketones. masterorganicchemistry.comorganicchemistrytutor.com

Condensation Reactions: Enolates derived from this compound can also participate in various condensation reactions, which involve the enolate acting as a nucleophile to attack the carbonyl carbon of another aldehyde or ketone molecule. Prominent examples include:

Aldol (B89426) Condensation: This reaction involves the nucleophilic attack of an enolate on another carbonyl compound, forming a β-hydroxyaldehyde or β-hydroxyketone, which can then undergo dehydration to yield a conjugated enone. acs.orgnih.govnih.gov Chromanone enolates have been shown to participate in aldol reactions. beilstein-journals.org

Claisen Condensation: While typically involving esters, variations of the Claisen condensation can occur with ketones, leading to the formation of β-dicarbonyl compounds. nih.gov

Reduction Reactions of the Carbonyl Group

The ketone functionality of this compound is amenable to reduction, typically resulting in the formation of the corresponding alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, 7-bromochroman-3-one (B1374348) can be reduced to 7-bromochroman-3-ol (B14181587) using these hydride reagents. benchchem.com This reactivity is directly transferable to this compound, allowing for the selective transformation of the ketone to a hydroxyl group while leaving the aryl bromide intact under appropriate conditions.

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety at the 5-position of this compound provides a site for various transformations, particularly metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille, Negishi, etc.)

Aryl bromides are highly valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in organic synthesis. researchgate.netscribd.comtestbook.comnumberanalytics.com These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.combyjus.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (like this compound) with an organoboron compound (e.g., boronic acids or esters) in the presence of a palladium(0) catalyst and a base. byjus.comfishersci.co.uk The versatility and mild conditions of Suzuki coupling make it widely applicable. For example, 4-bromochromanone lactones have been successfully utilized in one-pot borylation/Suzuki-Miyaura reactions. goettingen-research-online.deresearchgate.net This indicates that the aryl bromide in this compound would also be reactive in Suzuki couplings.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base, forming substituted alkenes. testbook.comwikipedia.orgslideshare.netorganic-chemistry.org Bromochromones, which share structural similarities with this compound, have been shown to undergo Heck reactions, with the reactivity being influenced by the position of the bromine atom. researchgate.net

Stille Coupling: This cross-coupling reaction involves the palladium-catalyzed coupling of organohalides with organostannanes. scribd.comnumberanalytics.comwikipedia.org Aryl bromides are efficient coupling partners in Stille reactions, often yielding biaryls, alkenes, or alkynes. commonorganicchemistry.comorganic-chemistry.org

Negishi Coupling: The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting organic halides (including aryl bromides) with organozinc compounds, typically catalyzed by palladium(0) or nickel. wikipedia.orgorgsyn.orgorganic-chemistry.orgjk-sci.com This reaction is known for its high functional group tolerance and reactivity.

These palladium-catalyzed reactions provide robust methodologies for introducing diverse carbon-based substituents onto the aromatic ring of this compound, allowing for the synthesis of more complex chromanone derivatives.

Nucleophilic Aromatic Substitution Potential

Nucleophilic Aromatic Substitution (SNAr) reactions typically occur on aromatic rings bearing good leaving groups (like halogens) and strong electron-withdrawing groups (EWGs), usually positioned ortho or para to the leaving group. These EWGs stabilize the anionic Meisenheimer complex intermediate formed during the addition-elimination mechanism. pressbooks.pubnumberanalytics.comresearchgate.net

In this compound, the bromine atom is at the 5-position, and the ketone group is at the 3-position. This places the ketone meta to the bromine. While the ketone is an electron-withdrawing group, its meta position limits its ability to directly stabilize the negative charge in the Meisenheimer complex via resonance. Therefore, this compound would generally be less susceptible to classical SNAr reactions compared to aryl bromides with ortho or para activating groups. However, under harsh conditions (e.g., very strong nucleophiles, high temperatures) or if other activating groups were present, SNAr might still occur through inductive effects or alternative mechanisms like elimination-addition (benzyne mechanism), though the latter is less common for simple bromobenzenes without strong bases.

Radical Reactions and Halogen Atom Transfer

The chromanone and chromone (B188151) core structures exhibit reactivity towards radical species, participating in various radical-mediated transformations. For instance, both chromone and chromanone compounds have been observed to undergo photoreduction by hydrogen atom abstraction from donors such as phenol (B47542) and triethylamine, proceeding via a spin-polarized triplet state nih.govchemchart.com. This indicates their susceptibility to radical processes involving hydrogen atom transfer.

Furthermore, chromanones and chromones are reactive to the addition of organometallic radicals, forming various radical adducts, including those derived from organotin, organosilicon, and organogermane species nih.govchemchart.com. The broader class of chroman-4-one derivatives can be synthesized through cascade radical annulation reactions of 2-(allyloxy)arylaldehydes, involving diverse radicals such as alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals thegoodscentscompany.comuni.lu. The presence of a bromine atom in a chromanone, as in this compound, can influence such radical pathways. For example, brominated chromanones have been identified as products in radical cascade annulation reactions thegoodscentscompany.com. Visible-light-induced radical cascade reactions have also been employed for the synthesis of 3-CF2-containing chromones from o-hydroxyaryl enaminones and ethyl bromodifluoroacetate, proceeding via single-electron transfer and subsequent radical addition wikipedia.org. While direct radical reactions involving the 5-bromo substituent of this compound are not extensively detailed in the provided literature, the general principles of radical chemistry in chromanones suggest potential for halogen atom transfer processes, where the bromine atom itself could be involved in radical-mediated bond formation or cleavage uni.lu.

Ring System Rearrangements and Transformations

The chromanone framework, including derivatives like this compound, can undergo various rearrangements and transformations, leading to altered ring systems or skeletal modifications.

Schmidt Rearrangement of Chromanones and Analogues

The Schmidt rearrangement is a notable transformation for chromanones, converting them into seven-membered heterocyclic compounds, specifically 1,4- and 1,5-benzoxazepinones nih.govfishersci.caamericanelements.com. The outcome of this rearrangement is influenced by the substitution pattern on the chromanone ring. For chromanones with substituents at the 6-, 7-, or 8-positions, electronic effects are dominant, leading predominantly to the exclusive formation of 1,4-benzoxazepinones nih.govfishersci.ca.

However, when bulky substituents are present at the 5-position of the chromanone, as is the case with this compound, steric effects become significant. These steric interactions can lead to the formation of a mixture of 1,4- and 1,5-benzoxazepinones, suggesting the involvement of more than one mechanistic pathway nih.govfishersci.caamericanelements.com. The mechanism of the Schmidt rearrangement generally involves an alkyl or aryl migration over a carbon-nitrogen bond within an azide (B81097) intermediate, accompanied by the expulsion of nitrogen nih.govuni.lu.

Other Skeletal Rearrangements within the Chromanone Framework

Beyond the Schmidt rearrangement, chromanones can participate in other skeletal reorganizations. One such transformation involves the rearrangement of chromanone oximes upon reduction with lithium aluminum hydride. This reaction can yield 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) derivatives, which are rearrangement products, or primary amines, resulting from normal reduction pathways fishersci.ca. The nature of the products is influenced by substituents on the chromanone oxime: chromanone oximes lacking a C2 substituent tend to exclusively form rearrangement products, whereas those with a C2 substituent yield a mixture of both rearrangement and normal reduction products. Furthermore, the bulkier the substituent at C2, the greater the proportion of the normal reduction product observed fishersci.ca.

Skeletal rearrangements fundamentally involve the reorganization of atomic connections within molecular frameworks, typically through the cleavage and reformation of carbon-carbon or carbon-heteroatom bonds fishersci.com. Examples of such transformations in chromone/chromanone chemistry also include acyl transfer reactions via nucleophilic cascades, which can lead to the formation of complex polycyclic heterocycles fishersci.com. The Baker-Venkataraman rearrangement, while often a synthetic step for chromones, is an intramolecular rearrangement of o-acyloxyketones that forms intermediates for chromone synthesis chem960.comuni.lunih.govfishersci.com. Additionally, chromone-3-carboxylic esters can undergo base-catalyzed rearrangement to form 3-acyl-4-hydroxycoumarins, demonstrating another type of skeletal reorganization within this class of compounds.

Ring-Opening and Elimination Reactions

Chromanones and chromones are susceptible to ring-opening reactions, particularly due to the electron-deficient nature of the γ-pyrone moiety in chromones, which makes them active substrates for building other heterocyclic systems through ring-opening followed by recyclization (RORC). For instance, 3-functionalized chromones, such as 3-formylchromones and 3-keto-chromones, are versatile substrates for RORC reactions with various binucleophiles. These reactions are often initiated by a nucleophilic attack at the C2 position of the chromone ring, followed by subsequent transformations.

The chroman-3-one system, to which this compound belongs, is known to be more prone to ring-opening reactions under basic conditions compared to its isochroman-4-one (B1313559) analogue. This suggests that the presence of the ketone at the 3-position and the oxygen in the pyran ring contributes to this reactivity. A relevant example of ring transformation is observed with chromone-3-carboxylic acid, which undergoes ring opening under nucleophilic conditions (e.g., with sodium hydroxide (B78521) solution or amines) to yield compounds such as ω-formyl-2-hydroxyacetophenone.

Elimination reactions are also characteristic transformations within the chromanone framework. A direct example is the hydrogen bromide elimination from 3-bromochroman-4-one. This reaction, typically carried out using a base like calcium carbonate in dimethylformamide (DMF), leads to the formation of the corresponding chromone. Similarly, elimination of hydrogen bromide and water from certain parent compounds has been observed to yield flavanone (B1672756) ions. These elimination processes typically involve the removal of a halogen atom and a hydrogen atom from adjacent carbons, leading to the formation of a double bond.

Spectroscopic and Crystallographic Characterization of 5 Bromochroman 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 3-bromochroman-4-one, the signals for the protons on the heterocyclic ring and the aromatic ring are distinct. Specifically, a multiplet observed between δ 4.53–4.65 ppm is assigned to the three protons at positions 2 and 3 (H-2a, H-2b, and H-3). The aromatic protons appear further downfield, with a multiplet at δ 6.98–7.06 ppm corresponding to the protons at positions 6 and 8, and another multiplet at δ 7.48–7.52 ppm for the proton at position 7. A doublet of doublets at δ 7.89 ppm is characteristic of the proton at position 5, showing coupling to its neighbors. researchgate.netnih.gov While this data is for a structural isomer, it provides a strong basis for predicting the spectrum of 5-Bromochroman-3-one, where shifts in the aromatic region would be expected due to the different bromine substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from a structural isomer. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.6 | m |

| H-4 | ~3.6 | s |

| H-6 | ~7.0-7.5 | m |

| H-7 | ~7.0-7.5 | m |

| H-8 | ~7.0-7.5 | m |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. ksu.edu.sa For the related 3-bromochroman-4-one, the carbonyl carbon (C-4) resonates significantly downfield at δ 185.21 ppm. researchgate.net The carbon bearing the bromine (C-3) is found at δ 45.43 ppm, while the methylene (B1212753) carbon of the heterocyclic ring (C-2) appears at δ 71.26 ppm. researchgate.net The aromatic carbons can be found between δ 117.95 and 160.65 ppm. researchgate.net For this compound, the carbonyl carbon (C-3) would be expected in a similar downfield region, while the carbon attached to the bromine (C-5) would be influenced by the halogen's electronegativity. The low natural abundance and smaller magnetic moment of the ¹³C isotope often necessitate longer acquisition times for these spectra. ceitec.cz

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from a structural isomer. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~70 |

| C-3 (C=O) | ~185-200 |

| C-4 | ~40 |

| C-4a | ~120 |

| C-5 | ~115 (C-Br) |

| C-6 | ~130 |

| C-7 | ~125 |

| C-8 | ~120 |

| C-8a | ~155 |

Two-dimensional NMR techniques provide correlational data that is invaluable for unambiguous structural assignment. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons on C-2 and C-4, as well as between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.educolumbia.edu This allows for the definitive assignment of proton signals to their corresponding carbon atoms. For example, the proton signal for the C-2 methylene group would show a cross-peak with the C-2 carbon signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pageplace.desmacgigworld.com

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing around 1700 cm⁻¹. The presence of the bromine atom can be confirmed by a C-Br stretching vibration, which is generally observed in the lower frequency region of the spectrum, around 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. westmont.edu While the C=O stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C-C bonds of the aromatic ring and the C-Br bond would be readily detectable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H (aromatic) | 3000-3100 | IR, Raman |

| C-H (aliphatic) | 2850-3000 | IR, Raman |

| C=O (ketone) | ~1700 | IR (strong), Raman (weak) |

| C=C (aromatic) | 1450-1600 | IR, Raman |

| C-O (ether) | 1000-1300 | IR |

| C-Br | 500-600 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu This provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₉H₇BrO₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z values corresponding to its isotopic composition. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M⁺ and M+2 isotopic pattern, with two peaks of almost equal intensity separated by two mass units. The nominal molecular weight is approximately 227 g/mol .

Common fragmentation pathways for ketones often involve cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu Loss of a CO molecule (28 mass units) is a possible fragmentation. Cleavage of the heterocyclic ring can also occur. The stability of the aromatic ring means that it often remains intact as part of the fragment ions.

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Chromanones and their derivatives typically exhibit absorption bands in the UV region. ajol.info These absorptions correspond to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group. The position and intensity of these bands can be influenced by substituents on the aromatic ring.

Luminescence spectroscopy (fluorescence and phosphorescence) measures the light emitted by a substance after it has absorbed light. edinst.com While not all organic molecules are highly luminescent, the presence of the extended π-system in the chromanone structure could potentially give rise to fluorescence upon excitation at an appropriate wavelength. The emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption spectrum. Any observed luminescence would be sensitive to the molecular environment and substitution patterns. rsc.org

An extensive search of available scientific literature and crystallographic databases has been conducted to retrieve information regarding the solid-state structure of this compound as determined by X-ray crystallography.

Despite a thorough investigation, no specific crystallographic data or detailed research findings for the compound "this compound" could be located. The search included queries for its crystal structure analysis, crystallographic data, and solid-state structure determination.

While information is available for structurally related compounds, such as 3-Bromochroman-4-one and other bromine-containing chromanone derivatives, there is no published X-ray crystallographic data specifically for this compound in the accessible resources.

Therefore, the content for the section "4.5. X-ray Crystallography for Solid-State Structure Determination" of the requested article cannot be provided at this time due to the absence of the necessary scientific data.

Therefore, it is not possible to construct the requested article with scientifically accurate, detailed findings and data tables as per the provided outline. The content for the specified sections and subsections requires dedicated computational studies on this particular molecule, which appear to be unpublished or not publicly accessible.

General information on the methodologies mentioned in the outline is available, and computational studies have been performed on other brominated organic compounds. However, in adherence to the strict instruction to focus solely on this compound, this information cannot be used as a substitute. Fulfilling the request would necessitate fabricating data, which violates the core principles of scientific accuracy.

Should scholarly articles focusing on the computational and theoretical investigations of this compound be published in the future, this topic could be revisited.

Computational and Theoretical Investigations of 5 Bromochroman 3 One

Computational Studies on Stereoselectivity and Non-Covalent Interactions in Chromanone Systems

Computational chemistry provides profound insights into the stereoselectivity of reactions involving chromanones and the nature of the non-covalent interactions that dictate their supramolecular chemistry. acs.orgnih.gov While specific computational studies on 5-Bromochroman-3-one are not extensively documented in publicly available literature, the principles derived from computational investigations of related chromanone and brominated ketone systems can be extrapolated to understand its behavior.

Detailed Research Findings

Stereoselectivity:

The stereochemical outcome of reactions at the C2 and C3 positions of the chromanone ring is a critical aspect of their synthetic chemistry. Asymmetric catalysis, in particular, relies on a detailed understanding of the transition states and intermolecular interactions that favor the formation of one stereoisomer over another. acs.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these complex reaction pathways. d-nb.inforesearchgate.net

For instance, in reactions such as catalytic hydrogenation or aldol (B89426) additions, the facial selectivity of the incoming reagent is directed by the existing stereochemistry of the catalyst and the substrate. Computational models can calculate the energy barriers for the different approaches of the reagent to the chromanone carbonyl group or the enolate intermediate. These calculations often reveal that the preferred reaction pathway is the one that minimizes steric clashes and maximizes stabilizing non-covalent interactions.

In a hypothetical asymmetric reduction of the carbonyl group in this compound, computational modeling could be used to predict the stereochemical preference. The calculations would likely involve modeling the transition state of the hydride transfer from a chiral reducing agent to the carbonyl carbon. The bromine atom at the 5-position, while not directly at the reaction center, can exert a steric and electronic influence on the preferred conformation of the chromanone ring and its interaction with the catalyst.

Non-Covalent Interactions:

The bromine atom in this compound introduces the possibility of a significant and highly directional non-covalent interaction known as halogen bonding. nih.govnih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction is comparable to that of a conventional hydrogen bond and can play a crucial role in molecular recognition and crystal packing. acs.org

Computational studies on brominated organic compounds have shown that the C-Br bond can be polarized, creating a region of positive electrostatic potential on the outer side of the bromine atom. acs.org This positive region can then interact favorably with electron-rich atoms such as oxygen, nitrogen, or even the π-system of an aromatic ring. In the solid state, it is highly probable that the bromine atom of one this compound molecule would engage in halogen bonding with the carbonyl oxygen of a neighboring molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index plots are computational tools used to visualize and characterize these weak interactions. mdpi.com For this compound, these analyses would likely reveal a bond path and a corresponding critical point between the bromine atom and an interacting nucleophile, confirming the presence of a halogen bond. The electron density and the sign of the Laplacian at this critical point would provide quantitative information about the strength and nature of the interaction.

Interactive Data Tables

To illustrate the types of data generated in such computational studies, the following hypothetical tables are presented. These tables are based on typical values found in computational studies of similar molecules.

Table 1: Calculated Interaction Energies for Non-Covalent Dimers of a Model Brominated Ketone

| Dimer Configuration | Type of Dominant Interaction | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Halogen Bond (Br···O) | -4.5 |

| Stacked | π-π Stacking | -2.8 |

| T-shaped | C-H···π Interaction | -1.5 |

Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Table 2: Key Geometric and Topological Parameters for a Halogen Bond in a Model System

| Parameter | Description | Typical Calculated Value |

| d(Br···O) | Distance between Bromine and Oxygen | 2.9 - 3.2 Å |

| ∠(C-Br···O) | Angle of the Halogen Bond | 160 - 180° |

| ρ(BCP) | Electron density at the Bond Critical Point | 0.010 - 0.025 a.u. |

| ∇²ρ(BCP) | Laplacian of the electron density at the BCP | > 0 |

Note: These parameters provide evidence for the existence and strength of a halogen bond. BCP stands for Bond Critical Point.

Advanced Applications in Synthetic Organic Chemistry

5-Bromochroman-3-one as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a pivotal intermediate in the synthesis of complex organic molecules due to the presence of two highly reactive functional groups: a ketone and an aryl bromide. The synthesis of this compound can be achieved through the hydrolysis and decarboxylation of 2-ethoxycarbonyl-5-bromo-3-chromanone. This process typically involves heating a suspension of 2-ethoxycarbonyl-5-bromo-3-chromanone in methanol (B129727) and hydrochloric acid under reflux conditions. The addition of trifluoroacetic acid may be necessary to ensure complete dissolution and reaction, followed by extraction and purification via flash chromatography. prepchem.com

The strategic placement of the bromine atom at the 5-position allows for selective functionalization, while the chroman-3-one (B94795) core provides a rigid framework that can influence stereochemical outcomes in subsequent reactions. Its dual functionality enables a convergent synthetic approach, where different molecular fragments can be precisely assembled onto the chromanone core. This makes this compound an attractive starting material for constructing intricate molecular architectures relevant in various fields, including medicinal chemistry and materials science.

Building Block for Diverse Heterocyclic Scaffolds and Frameworks

The inherent reactivity of the bromine substituent and the ketone group in this compound makes it an excellent building block for the construction of diverse heterocyclic scaffolds and frameworks.

Reactivity of Functional Groups:

Aryl Bromide: The bromine atom is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkenyl, or alkyl substituents, leading to the rapid diversification of the chromanone scaffold. For instance, similar brominated chromanones, such as 7-bromochroman-3-one (B1374348), have been utilized as building blocks where the bromine atom allows for further functionalization and the creation of more complex heterocyclic compounds. benchchem.com The enhanced electrophilic reactivity of bromine in such positions makes it suitable for nucleophilic substitution reactions. benchchem.com

Ketone Group: The ketone functionality at position 3 of the chromanone ring offers opportunities for nucleophilic additions, enolate chemistry, and condensation reactions. It can undergo reduction to yield chroman-3-ols, or participate in reactions leading to the formation of spirocyclic compounds or other fused ring systems. The α-hydrogens adjacent to the ketone are acidic, allowing for the formation of enolates that can react with electrophiles, further expanding the structural diversity.

The combination of these reactive sites allows for multi-step synthetic sequences to build complex heterocyclic systems. For example, the aryl bromide can be used to introduce a new aromatic or heteroaromatic ring, while the ketone can be modified to create new chiral centers or introduce nitrogen-containing heterocycles.

Table 1: Potential Transformations of this compound Functional Groups

| Functional Group | Type of Reaction | Example Reagents/Conditions (Analogous) | Potential Products |

| Aryl Bromide | Palladium-catalyzed Cross-Couplings (e.g., Suzuki) | R-B(OH)₂, Pd(0) catalyst, base | 5-Aryl/Heteroarylchroman-3-ones |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, thiols) | 5-Substituted chroman-3-ones (e.g., 5-aminochroman-3-one) | |

| Ketone | Reduction | NaBH₄, LiAlH₄ | 5-Bromochroman-3-ol |

| Nucleophilic Addition (e.g., Grignard, Organolithium) | R-MgX or R-Li | 3-Alkyl/Aryl-5-bromochroman-3-ols | |

| Enolate Chemistry (e.g., Alkylation, Aldol) | Base (LDA), R-X or Aldehyde/Ketone | α-Substituted 5-bromochroman-3-ones, β-hydroxyketones | |

| Formation of Imines/Oximes | Primary amines, hydroxylamine | 3-Imino/Oximino-5-bromochroman |

Development of Novel Synthetic Methodologies Utilizing its Functional Groups

The distinct arrangement of functional groups within this compound presents opportunities for the development of novel synthetic methodologies. The proximity of the bromine atom to the ketone moiety can enable unique cascade or domino reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, leading to increased synthetic efficiency and complexity.

One area of exploration could involve the interplay between the electrophilic nature of the aryl bromide and the nucleophilic potential of the ketone's enolate. This could facilitate intramolecular cyclizations or rearrangements, leading to new fused or spirocyclic systems that would be challenging to access through conventional linear synthesis. For instance, the development of strategies that leverage the specific electronic and steric properties of the 5-bromo substituent could lead to highly regioselective or stereoselective transformations.

Furthermore, the compound's structure could be exploited in the development of metal-catalyzed processes that go beyond standard cross-couplings. For example, the ketone might participate in C-H activation strategies or serve as a directing group for ortho-functionalization adjacent to the bromine, allowing for further diversification of the aromatic ring. The potential for developing atom-economical reactions, where multiple functional groups are transformed or incorporated in a single step, is significant. The strategic design of such methodologies could lead to more sustainable and efficient routes for synthesizing complex molecules, pushing the boundaries of synthetic organic chemistry.

Future Perspectives and Emerging Research Avenues for Brominated Chromanones

Development of Novel and Sustainable Synthetic Routes

The future of brominated chromanone synthesis, particularly for compounds like 5-Bromochroman-3-one, is moving towards more sustainable and efficient methodologies. Traditional synthetic routes often involve hazardous reagents and produce considerable waste, driving the demand for greener alternatives.

One promising avenue is the adoption of microwave-assisted synthesis, which has demonstrated its ability to significantly reduce reaction times and improve yields for chromone (B188151) derivatives, including brominated ones nih.gov. This approach offers benefits in scalability, cost-effectiveness, and ease of purification, making it attractive for industrial applications nih.govresearchgate.net. Similarly, ultrasound synthesis is emerging as an environmentally benign method for chromene derivatives, which could be extended to chromanones researchgate.net.

The use of environmentally friendly solvents and catalyst-based approaches with minimal environmental impact is also a key focus researchgate.net. For instance, research has shown the utility of ionic liquids as efficient reaction media for the synthesis of bromochromans, providing an environmentally benign protocol researchgate.net. Furthermore, the development of phosphine-free conditions and the use of phase-transfer catalysts in reactions involving bromochromones have been explored to enhance efficiency and yield researchgate.net.

The drive for sustainability also involves optimizing existing routes to reduce by-products and purification steps, leading to more atom-economical processes nih.govdiva-portal.orgalmacgroup.com. This includes exploring transition-metal-free cyclization reactions to produce alkylated chromanones, contributing to more sustainable and scalable synthetic pathways diva-portal.org.

Table 1: Sustainable Synthetic Approaches for Chromanones

| Methodology | Key Advantages | Potential Application to Brominated Chromanones |

| Microwave-Assisted Synthesis | Increased yield, reduced reaction time, cost-effective, faster nih.gov | Efficient preparation of brominated chromanones nih.gov |

| Ultrasound Synthesis | Environmentally benign, high yields researchgate.net | Synthesis of chromene derivatives, adaptable to chromanones researchgate.net |

| Ionic Liquids as Media | Environmentally friendly, efficient reaction medium researchgate.net | Improved synthesis of bromochromans and derivatives researchgate.net |

| Phosphine-Free Conditions | Shorter reaction periods, higher yields researchgate.net | Enhanced efficiency in Heck reactions of bromochromones researchgate.net |

Exploration of Undiscovered Reactivity Patterns for Brominated Chromanones

The bromine atom in brominated chromanones, such as this compound, serves as a versatile handle for further chemical transformations, and exploring its undiscovered reactivity patterns is a critical area of future research. The position of the bromine atom significantly influences the reactivity of these compounds researchgate.net.

One area of active investigation involves photoredox-catalyzed couplings. For example, 6-bromo-2-trifluoroboratochromanone has been successfully coupled with various heteroarenes via C-H functionalization, demonstrating the potential for elaborating the aryl ring of brominated chromanones acs.orgacs.org. This approach offers an atom-economical and convergent route to complex molecules by harnessing the reactivity of chromanones as radical precursors acs.org.

Further research could focus on new types of cross-coupling reactions beyond the well-established Heck reaction, which has already shown utility for bromochromones researchgate.net. Investigations into novel nucleophilic substitution reactions at the brominated position, building on existing knowledge of such reactions in 3-bromochroman-4-ones, could yield new derivatives with altered properties univ.kiev.ua. The halogen atom's ability to enhance electrophilic reactivity makes these compounds suitable for a range of nucleophilic substitutions benchchem.com.

Moreover, exploring the potential for intramolecular cyclizations or rearrangements involving the brominated chromanone core could lead to novel fused ring systems or complex polycyclic structures. Understanding the subtle interplay between the bromine substituent and the chromanone scaffold's inherent reactivity will pave the way for designing highly specific and efficient synthetic routes to diverse chemical libraries.

Advanced Stereoselective Synthesis of this compound Analogues

The development of advanced stereoselective synthetic methods for this compound analogues is crucial, given that many biologically active chromanone derivatives are chiral benthamscience.com. Achieving precise control over stereochemistry is paramount for developing compounds with specific biological activities and minimizing unwanted side effects.

Recent advancements in asymmetric synthesis of chromanones and flavanones highlight the potential for future breakthroughs. Approaches include asymmetric radical bicyclization for the stereoselective construction of tricyclic chromanones with fused cyclopropanes, often employing chiral organocatalysts or transition metal catalysts acs.orgnih.gov. For instance, Co(II)-catalyzed radical bicyclization has been shown to be effective for stereoselective construction of cyclopropane-fused chromanones acs.orgnih.gov.

Intramolecular conjugate additions, catalyzed by chiral bases or transition metal complexes, have also proven effective in the asymmetric cyclization to form chromanone cores nih.govrsc.org. The use of chiral N,N′-dioxide/ScIII complexes has enabled highly enantio- and diastereoselective vinylogous conjugate additions to substituted chromones, yielding chiral chromanone lactones with excellent enantioselectivity (up to 99% ee) rsc.org.

A significant challenge lies in establishing the absolute stereochemistry at challenging positions, such as the C2-stereogenic center in dimeric chromanone derivatives nih.gov. Future research will likely focus on developing new chiral catalysts and ligands, as well as optimizing reaction conditions to achieve high enantiomeric and diastereomeric excesses for brominated chromanone analogues. Computational studies are also playing an increasing role in understanding stereoselectivity and informing the design of new catalytic systems rsc.org.

Table 2: Key Stereoselective Synthesis Approaches for Chromanones

| Approach | Catalysis/Mechanism | Outcome | Reference |

| Asymmetric Radical Bicyclization | Co(II)-catalyzed metalloradical systems | Chiral cyclopropane-fused chromanones with contiguous stereogenic centers | acs.orgnih.gov |

| Intramolecular Conjugate Addition | Chiral bases (e.g., quinine), N,N′-dioxide nickel(II) complexes | Asymmetric cyclization to chromanone core | acs.orgnih.gov |

| Vinylogous Conjugate Addition | Chiral N,N′-dioxide/ScIII complexes | Highly enantio- and diastereoselective chromanone lactones (up to 99% ee) | rsc.org |

| Asymmetric Hydrogenation | Chiral rhodium/iridium complexes | Enantio-enriched chromanones | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of flow chemistry and automated synthesis paradigms represents a transformative future direction for the production of this compound and its derivatives. These technologies offer substantial advantages over traditional batch processes, including enhanced control, scalability, and improved safety almacgroup.commdpi.comspirochem.comvapourtec.com.

Flow chemistry, also known as continuous flow or plug flow chemistry, involves conducting chemical reactions in a continuous stream, allowing for precise control over reaction parameters such as temperature, mixing, and stoichiometry mdpi.comspirochem.comvapourtec.com. This leads to more efficient heat transfer, crucial for exothermic reactions, and enables the safe handling of hazardous chemicals mdpi.comeuropa.eu. The modular and scalable nature of flow systems facilitates the easy integration of additional reactors and inline analysis/purification, significantly reducing processing time and providing a flexible platform for both laboratory-scale experimentation and large-scale industrial production spirochem.com.

Automated synthesis, often coupled with flow chemistry, allows for remote-controlled synthesis and real-time monitoring, as demonstrated in the automated synthesis of chromanones acs.org. This includes automated fragment replacement processes for generating diverse derivatives jmbfs.org. The ability to rapidly screen reaction conditions and optimize parameters in an automated fashion accelerates route scouting and process research and development (PR&D), leading to more efficient and "green" production spirochem.com.

Table 3: Advantages of Flow Chemistry and Automated Synthesis

| Feature | Description | Impact on Brominated Chromanone Synthesis |

| Precise Control | Strict regulation of reaction parameters (temperature, stoichiometry) mdpi.comvapourtec.com | Optimized reaction conditions for higher yields and purity |

| Scalability | Easy scale-up from lab to industrial production spirochem.com | Efficient large-scale manufacturing of brominated chromanones |

| Improved Safety | Safe operation with hazardous chemicals, fast heat dissipation mdpi.comeuropa.eu | Reduced risks associated with handling reactive intermediates |

| Enhanced Efficiency | Better mass transfer, reduced processing time spirochem.comvapourtec.com | Faster reaction rates and streamlined purification |

| Automation | Real-time monitoring, automated optimization acs.orgresearchgate.net | Accelerated discovery and development of new derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.